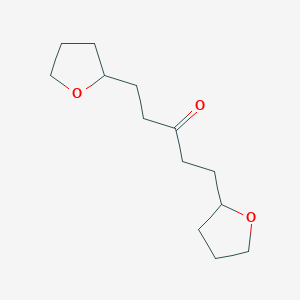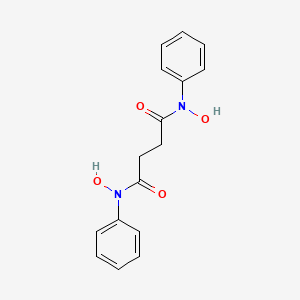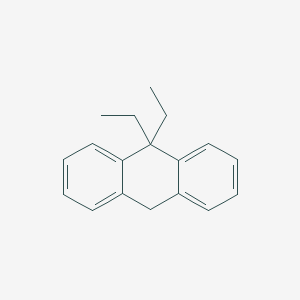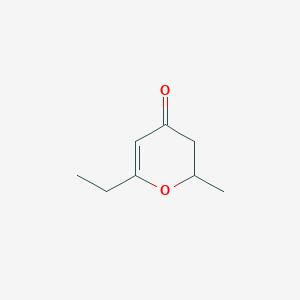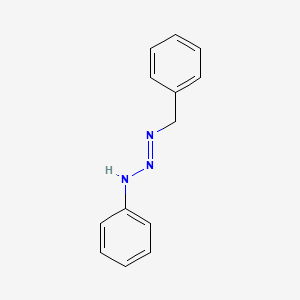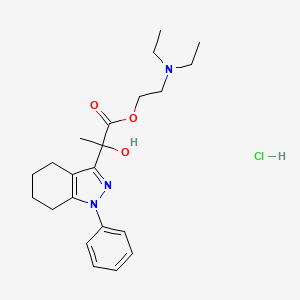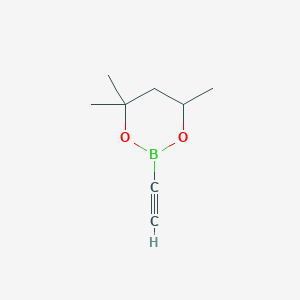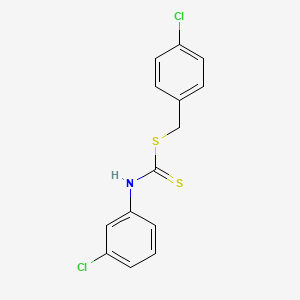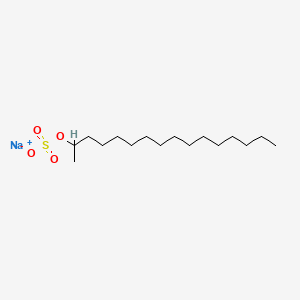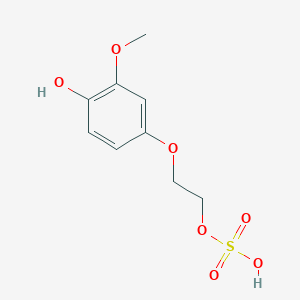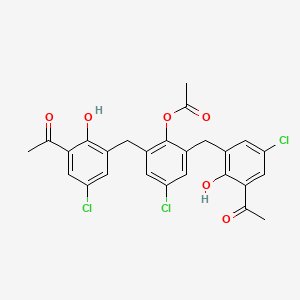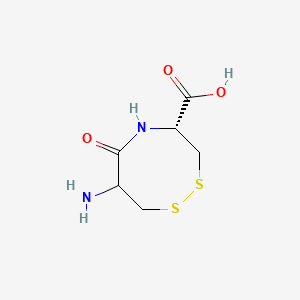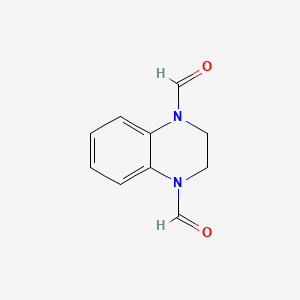
N,N-Diethyltetradecan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyltetradecan-1-amine N-oxide is a chemical compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to stabilize foams and act as an emulsifier. This compound is part of the amine oxide family, which is characterized by the presence of an oxygen atom bonded to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyltetradecan-1-amine N-oxide can be synthesized through the oxidation of N,N-diethyltetradecan-1-amine. The oxidation process typically involves the use of hydrogen peroxide or other peroxy acids as oxidizing agents. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts, such as rhenium-based catalysts, can enhance the yield and selectivity of the oxidation reaction .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyltetradecan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various nitrogen-oxygen species.
Reduction: It can be reduced back to its amine form under specific conditions.
Substitution: The nitrogen atom in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxy acids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of higher oxidation state nitrogen compounds.
Reduction: Regeneration of N,N-diethyltetradecan-1-amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N,N-Diethyltetradecan-1-amine N-oxide is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst and in micellar catalysis.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products
Mechanism of Action
The mechanism of action of N,N-Diethyltetradecan-1-amine N-oxide involves its ability to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to cell lysis. It also forms micelles that can solubilize hydrophobic molecules, enhancing their bioavailability. The nitrogen-oxygen bond in the compound plays a crucial role in its surfactant properties, allowing it to stabilize emulsions and foams .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyltetradecan-1-amine N-oxide
- N,N-Diethyldodecan-1-amine N-oxide
- N,N-Diethylhexadecan-1-amine N-oxide
Uniqueness
N,N-Diethyltetradecan-1-amine N-oxide is unique due to its specific alkyl chain length, which provides optimal surfactant properties. Compared to shorter or longer chain analogs, it offers a balance between hydrophobic and hydrophilic interactions, making it highly effective in various applications .
Properties
CAS No. |
13045-12-0 |
|---|---|
Molecular Formula |
C18H39NO |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N,N-diethyltetradecan-1-amine oxide |
InChI |
InChI=1S/C18H39NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20,5-2)6-3/h4-18H2,1-3H3 |
InChI Key |
FQLPOSCSKORVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](CC)(CC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


